2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-3-phenyl-
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Overview
Description
2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-3-phenyl- is a synthetic compound that belongs to the class of benzopyran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with an appropriate imidazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer and antioxidant properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-3-phenyl- involves its interaction with specific molecular targets. For example, its inhibitory activity against acetylcholinesterase is due to its ability to bind to the enzyme’s active site, preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Coumarin (2H-1-Benzopyran-2-one): Known for its anticoagulant and enzyme inhibitory properties.
4-Hydroxycoumarin: Used as an anticoagulant and in the synthesis of warfarin.
Imidazole Derivatives: Known for their antifungal and enzyme inhibitory activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-3-phenyl- is unique due to its combined structural features of benzopyran and imidazole, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
828265-64-1 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-(imidazol-1-ylmethyl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C19H14N2O2/c22-19-18(14-6-2-1-3-7-14)16(12-21-11-10-20-13-21)15-8-4-5-9-17(15)23-19/h1-11,13H,12H2 |
InChI Key |
LEYZDEAPEBHISK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)CN4C=CN=C4 |
Origin of Product |
United States |
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